6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine

Lipophilicity Membrane permeability Drug-likeness

6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine (CAS 2416919-33-8) is a heterocyclic small molecule belonging to the imidazo[4,5-c]pyridin-4-amine class – a privileged scaffold historically associated with interferon-α induction and immunomodulation. The compound features a fused imidazole–pyridine bicyclic core bearing three key substituents: a bromine atom at the 6-position, an isopropyl group at the N3-position, and a primary amine at the 4-position.

Molecular Formula C9H11BrN4
Molecular Weight 255.11 g/mol
Cat. No. B13920751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine
Molecular FormulaC9H11BrN4
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESCC(C)N1C=NC2=CC(=NC(=C21)N)Br
InChIInChI=1S/C9H11BrN4/c1-5(2)14-4-12-6-3-7(10)13-9(11)8(6)14/h3-5H,1-2H3,(H2,11,13)
InChIKeyJDOLLXWISYVYKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine – Core Scaffold, Physicochemical Identity, and Procurement Baseline


6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine (CAS 2416919-33-8) is a heterocyclic small molecule belonging to the imidazo[4,5-c]pyridin-4-amine class – a privileged scaffold historically associated with interferon-α induction and immunomodulation [1]. The compound features a fused imidazole–pyridine bicyclic core bearing three key substituents: a bromine atom at the 6-position, an isopropyl group at the N3-position, and a primary amine at the 4-position. Its molecular formula is C₉H₁₁BrN₄ (MW 255.11 g/mol), with computed LogP of 2.36 and topological polar surface area (TPSA) of 56.73 Ų . Commercially, it is available at 98% purity from multiple established vendors and is supplied exclusively for research purposes .

Why Generic Substitution Fails for 6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine: Substituent-Dependent Physicochemical and Reactivity Profiles


Within the imidazo[4,5-c]pyridine family, even minor changes in substitution pattern produce compounds with materially different lipophilicity, hydrogen-bonding capacity, and synthetic reactivity. The target compound’s N3-isopropyl group elevates LogP by approximately 0.64 units relative to the N3-unsubstituted 6-bromo-3H-imidazo[4,5-c]pyridine scaffold, while its 4-amine contributes an additional 15.16 Ų of polar surface area . The 6-bromo substituent provides a regiochemically distinct handle for palladium-catalyzed cross-coupling compared to the commercially more common 7-bromo isomer . These differences are not cosmetic – they directly affect solubility, membrane partitioning, target protein engagement potential, and the range of accessible derivatization chemistry. Consequently, treating any 6‑bromo‑imidazo[4,5‑c]pyridine or any N3‑alkyl analog as an interchangeable substitute carries quantifiable risk of divergent experimental outcomes.

6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine: Quantitative Comparative Evidence for Scientific Selection


Lipophilicity Advantage: +0.64 LogP Units vs. Des-Isopropyl/Des-Amino Core Scaffold

The target compound exhibits a computed LogP of 2.36 . The closest commercially available simpler analog – 6-bromo-3H-imidazo[4,5-c]pyridine (CAS 1312440-90-6), which lacks both the N3-isopropyl and 4-amine substituents – has a computed LogP of 1.72 . This represents a ΔLogP of +0.64, indicating substantially higher lipophilicity for the target compound.

Lipophilicity Membrane permeability Drug-likeness LogP

Enhanced Hydrogen-Bonding Capacity: TPSA of 56.73 vs. 41.57 Ų for the Core Scaffold

The target compound possesses a topological polar surface area (TPSA) of 56.73 Ų, contributed by four hydrogen-bond acceptors and one hydrogen-bond donor (the primary 4-amine) . The des-amino analog 6-bromo-3H-imidazo[4,5-c]pyridine has a TPSA of only 41.57 Ų and lacks any hydrogen-bond donor functionality . The difference of +15.16 Ų represents a meaningful increase in hydrogen-bonding capacity.

Polar surface area Hydrogen bonding Target engagement TPSA

Regioisomeric Differentiation: 6-Bromo vs. 7-Bromo Exit Vector for Cross-Coupling Chemistry

The target compound carries bromine at the 6-position of the imidazo[4,5-c]pyridine ring system . The commercially more prevalent regioisomer, 7-bromo-1H-imidazo[4,5-c]pyridin-4-amine (CAS 1638764-13-2), places bromine at the 7-position . These two bromine positions offer divergent exit vectors for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.), yielding constitutionally different arylated or aminated products. Furthermore, the target compound features an N3-isopropyl group absent in the 7-bromo comparator, conferring additional steric and electronic modulation at the imidazole ring.

Regioisomerism Suzuki coupling Cross-coupling Exit vector C–C bond formation

Purity Grade Differentiation: 98% Bulk Purity vs. 95% for the 7-Bromo Regioisomer at Sigma-Aldrich

The target compound is supplied at 98% purity (HPLC guiding purity) by Leyan (Product No. 1445215) and at 95% by Macklin . By comparison, the 7-bromo regioisomer (7-bromo-1H-imidazo[4,5-c]pyridin-4-amine) is listed at 95% purity from Sigma-Aldrich (AstaTech) . A 98% purity specification reduces the maximum total impurity burden to 2%, compared to 5% for the 95%-grade 7-bromo alternative – a 2.5-fold difference in potential interfering species.

Purity Quality control Procurement Reproducibility

Privileged Scaffold Lineage: Imidazo[4,5-c]pyridin-4-amines as Documented Interferon-α Inducers

The imidazo[4,5-c]pyridin-4-amine scaffold is a well-established pharmacophore for induction of interferon-α (IFN-α) biosynthesis in human cells, as documented in foundational patents from Minnesota Mining and Manufacturing Company (3M) [1][2]. Key structural requirements identified in these disclosures include the presence of a primary amine at the 4-position and an alkyl substituent at N3 – both features present in the target compound. While quantitative IFN-α induction data for this specific compound have not been disclosed in the public literature, its precise match to the patented pharmacophoric template constitutes a class-level inference that it retains the scaffold's immunomodulatory potential.

Interferon induction Immunomodulation Antiviral Toll-like receptor Cytokine

Building Block Reactivity: 6-Bromo Handle for Pd-Catalyzed Diversification vs. Non-Halogenated Analogs

The 6-bromo substituent enables direct participation in palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), providing a versatile synthetic handle for generating focused libraries of C6-arylated, -aminated, or -alkynylated analogs [1]. The non-halogenated analog 3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine (if available) lacks this synthetic entry point entirely, requiring alternative (and often lower-yielding) C–H activation strategies for C6 functionalization. The bromine atom also serves as a heavy atom for X-ray crystallographic phasing in target–ligand co-crystal structure determination [2].

Suzuki–Miyaura coupling Library synthesis C–C bond formation Palladium catalysis

Best-Fit Research and Industrial Application Scenarios for 6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine


Medicinal Chemistry: Focused Kinase or Bromodomain Inhibitor Library Synthesis via C6 Diversification

The 6-bromo substituent provides a direct entry point for palladium-catalyzed Suzuki–Miyaura coupling to introduce aryl or heteroaryl groups at the C6 position, enabling rapid exploration of chemical space for kinase ATP-binding site or bromodomain acetyl-lysine pocket engagement [1]. The N3-isopropyl group provides steric bulk that may confer selectivity against closely related protein targets compared to N3-methyl or N3-H analogs. This compound is ideally suited as a core building block in parallel library synthesis programs where the 4-amine and N3-isopropyl are held constant while the C6 position is diversified.

Immuno-Oncology and Antiviral Research: Interferon-α Pathway Activation Probe

Given the well-documented capacity of imidazo[4,5-c]pyridin-4-amines to induce interferon-α biosynthesis in human cells [2], this compound may serve as a probe for innate immune activation studies. Its computed LogP of 2.36 and TPSA of 56.73 place it within favorable drug-like property space for cellular assays. The 6-bromo group allows for subsequent radiolabeling or fluorophore conjugation via cross-coupling, facilitating target identification or cellular imaging studies.

Structural Biology: Heavy-Atom Derivatization for X-ray Crystallographic Phasing

The bromine atom at the 6-position serves as an intrinsic heavy atom for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing in protein–ligand co-crystallography. This utility is demonstrated by the PDB deposition 4c37, wherein a 6-bromo-imidazo[4,5-c]pyridine derivative was successfully used for structural determination of a kinase–inhibitor complex [1]. This dual role – as both a synthetic handle and a crystallographic tool – provides unique value for structural biology groups that also perform medicinal chemistry.

Chemical Biology: Covalent Inhibitor Design via 6-Bromo Displacement

The C6 aryl bromide can potentially undergo nucleophilic aromatic substitution (SNAr) with cysteine thiolates in appropriately oriented protein binding sites, enabling rational design of covalent inhibitors. The moderate electron-withdrawing character of the imidazo[4,5-c]pyridine ring system may activate the 6-position toward displacement. This application is speculative and would require validation, but represents a differentiated use case versus non-halogenated or 7-bromo analogs.

Quote Request

Request a Quote for 6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.